3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide
Description
3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide (CAS Reg. No. 3778-73-2) is a heterocyclic organophosphorus compound with the molecular formula C₇H₁₅Cl₂N₂O₂P and a molecular weight of 261.09 g/mol . It is recognized as Cyclophosphamide Related Compound B (USP), a monochloro impurity formed during the synthesis or degradation of cyclophosphamide, a widely used alkylating chemotherapeutic agent. Key physicochemical properties include a LogP of 0.904, indicating moderate lipophilicity, and a boiling point of 371°C at 760 mmHg . The compound’s density (1.33 g/cm³) and refractive index (1.515) further characterize its stability and reactivity .
Structurally, it features a six-membered oxadiazaphosphonane ring with a 2-hydroxy group and a 2-chloroethyl substituent. This configuration distinguishes it from parent drugs like cyclophosphamide and ifosfamide, which possess bis(2-chloroethyl)amino groups within an oxazaphosphorine ring system .
Properties
IUPAC Name |
3-(2-chloroethyl)-2-hydroxy-1,3,6,2λ5-oxadiazaphosphonane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClN2O3P/c8-2-5-10-6-4-9-3-1-7-13-14(10,11)12/h9H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWMEHPUXRDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(P(=O)(OC1)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166418 | |
| Record name | 1,3,6,2-Oxadiazaphosphonine, octahydro-3-(2-chloroethyl)-2-hydroxy-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158401-52-6 | |
| Record name | 3-(2-Chloroethyl)-2-oxo-2-hydroxy-1,3,6,2-oxadiazaphosphonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158401526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,2-Oxadiazaphosphonine, octahydro-3-(2-chloroethyl)-2-hydroxy-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-CHLOROETHYL)-2-OXO-2-HYDROXY-1,3,6,2-OXADIAZAPHOSPHONANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/782QH86XIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out under controlled temperatures, initially cooling the mixture to -15 to -10°C and then gradually increasing it to 20-40°C while continuously stirring .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive species.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Impurity Analysis
3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide is often studied as an impurity in cyclophosphamide formulations. Its presence can influence the efficacy and safety profiles of the drug. Understanding its behavior and effects helps in refining drug formulations and ensuring compliance with regulatory standards.
Cancer Research
The compound is linked to cyclophosphamide, a well-known chemotherapeutic agent. Research indicates that it may exhibit anti-proliferative properties by influencing apoptotic pathways. Studies have shown that derivatives of this compound can modulate the expression of proteins such as Bax and Bcl-2, which are critical in the regulation of apoptosis .
Metabolic Studies
As a metabolite of cyclophosphamide, this compound plays a significant role in understanding the metabolic pathways of phosphonates. Its analysis aids in elucidating how cyclophosphamide is processed within the body and how its metabolites contribute to therapeutic and adverse effects .
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry for calibrating instruments and validating methods for detecting phosphonates in biological samples. Its purity (>95% HPLC) makes it suitable for use in quality control processes .
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide involves its role as an alkylating agent. It forms covalent bonds with DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Cyclophosphamide (C₇H₁₅Cl₂N₂O₂P·H₂O, MW 279.10)
- Structure: Contains a bis(2-chloroethyl)amino group attached to a tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide ring .
- Solubility: Freely soluble in water and ethanol, enabling intravenous administration .
- Therapeutic Role : Prodrug requiring hepatic activation to form phosphoramide mustard, its active alkylating metabolite .
- Toxicity : Myelosuppression and hemorrhagic cystitis are dose-limiting, mitigated by mesna co-administration .
Ifosfamide (C₇H₁₅Cl₂N₂O₂P, MW 261.09)
- Structure : Similar to cyclophosphamide but with one chloroethyl group shifted to the endo position of the oxazaphosphorine ring .
- Solubility : Comparable to cyclophosphamide but with a slower activation rate, leading to prolonged half-life .
- Therapeutic Role : Used in sarcomas and testicular cancers; requires CYP3A4-mediated activation .
- Toxicity: Neurotoxicity and nephrotoxicity are more pronounced compared to cyclophosphamide .
1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU) (C₅H₈Cl₂N₃O₂, MW 214.05)
- Structure : A nitrosourea with dual chloroethyl groups and a nitroso moiety .
- Solubility: High lipid solubility (octanol/water coefficient ~1.5), enabling blood-brain barrier penetration .
- Toxicity : Delayed and prolonged myelosuppression; pulmonary fibrosis at cumulative doses .
Comparative Physicochemical and Pharmacokinetic Properties
Therapeutic Index Considerations
- Carbamoylating vs. In contrast, phosphoramide mustards (cyclophosphamide/ifosfamide) prioritize alkylating activity, improving therapeutic indexes .
- Solubility and Distribution: BCNU’s high LogP enables CNS penetration but amplifies systemic toxicity .
Biological Activity
3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide, also known as Cyclophosphamide impurity B, is a compound related to the widely used chemotherapeutic agent cyclophosphamide. Understanding its biological activity is crucial for assessing its potential effects in pharmacology and toxicology.
- Molecular Formula : CHClNOP
- Molecular Weight : 242.64 g/mol
- CAS Number : 158401-52-6
The biological activity of this compound is primarily attributed to its alkylating properties. It is believed to exert its effects by forming covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of cyclophosphamide, which is known for its cytotoxic effects on rapidly dividing cells.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted on human leukemia cells showed that the compound induced apoptosis through the activation of caspase pathways, corroborating its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | DNA cross-linking |
| A549 (Lung) | 25 | Induction of oxidative stress |
Comparative Studies
In comparative studies with cyclophosphamide, the impurity demonstrated lower efficacy but retained notable cytotoxic properties. This suggests that while it may not be as potent as its parent compound, it still possesses significant biological activity that warrants further investigation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied. However, it is hypothesized to share similarities with cyclophosphamide in terms of absorption and metabolism. The compound is likely metabolized by cytochrome P450 enzymes into active metabolites that exert cytotoxic effects.
Toxicological Considerations
While the biological activity presents therapeutic potential, it is essential to consider the toxicological implications. The compound's alkylating nature raises concerns regarding mutagenicity and carcinogenicity. Studies have indicated that exposure can lead to DNA damage in non-target cells, necessitating careful evaluation in therapeutic contexts.
Q & A
Q. Why do some studies report potent alkylation while others note limited bioavailability?
- Methodological Answer : Investigate metabolic barriers (e.g., poor membrane permeability or rapid hepatic clearance) using Caco-2 cell models and pharmacokinetic profiling in rodent studies. Contrast with cyclophosphamide’s prodrug design, which requires metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
